

In-Depth Technical Guide: Chlorosoman (CAS No. 7040-57-5)

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Compound of Interest

Compound Name: Chlorosoman

Cat. No.: B1197869

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Disclaimer: **Chlorosoman** is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, transfer, and use are highly regulated. This document is intended for informational and research purposes only and does not endorse or provide guidance for the illicit production or use of this compound.

Introduction

Chlorosoman, with the CAS number 7040-57-5, is an organophosphorus compound and a direct analog of the nerve agent Soman.[1] Structurally, it differs from Soman by the substitution of a chlorine atom for the fluorine atom.[2] Primarily known as a precursor in the synthesis of Soman, **Chlorosoman** itself is a potent cholinesterase inhibitor and is considered a highly toxic chemical.[1][2] This guide provides a comprehensive technical overview of **Chlorosoman**, including its chemical and physical properties, toxicological data, and general methodologies for its synthesis and analysis.

Chemical and Physical Properties

Chlorosoman, also known by its IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, possesses the chemical formula C₇H₁₆ClO₂P.[1] While some of its physical properties have been estimated, they provide a baseline for its handling and characterization in a research setting.

Property	Value	Reference(s)
CAS Number	7040-57-5	[1]
IUPAC Name	3,3-Dimethylbutan-2-yl methylphosphonochloridate	[1]
Synonyms	Pinacolyl methylphosphonochloridate, O-Pinacolyl methylphosphonochloridate	[3]
Molecular Formula	C7H16ClO2P	[3]
Molar Mass	198.63 g/mol	[1]
Appearance	Colorless liquid (presumed)	[2]
Boiling Point	84 °C at 4 Torr	[3]
Density	1.065 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility in Water	1,030 mg/L (Estimated)	[1]
Vapor Pressure	0.207 mm Hg (Estimated)	[1]

Toxicology and Mechanism of Action

The primary mechanism of toxicity for **Chlorosoman**, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][5]

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By irreversibly binding to the serine hydroxyl group in the active site of AChE, **Chlorosoman** inactivates the enzyme. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[2][4]

Physiological Effects

The overstimulation of cholinergic receptors leads to a toxidrome known as a "cholinergic crisis," characterized by a range of symptoms affecting various organ systems. These can be broadly categorized as:

- Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting), as well as bronchospasm and bronchorrhea.
- Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles.
- Central Nervous System (CNS) effects: Confusion, seizures, and respiratory depression.

Death from **Chlorosoman** poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm.

Quantitative Toxicity Data

Specific quantitative data on the acetylcholinesterase inhibition by **Chlorosoman** (e.g., IC50 or Ki values) is not readily available in the reviewed literature. However, its toxicity has been compared to its fluorine analog, Soman, with **Chlorosoman** being reported as at least 2.5 times less toxic.^[1] The following table summarizes the available acute toxicity data for **Chlorosoman**.

Species	Route of Administration	LD50	Reference(s)
Mouse	Subcutaneous	185 mg/kg	

Experimental Protocols

Note: The synthesis and handling of **Chlorosoman** require specialized laboratory facilities and strict adherence to safety protocols due to its high toxicity. The following are general descriptions of methodologies and should not be attempted without proper expertise and facilities.

Synthesis

A common method for the synthesis of **Chlorosoman** involves the reaction of methylphosphonic dichloride with pinacolyl alcohol.^[6]

Reaction Scheme:

Methylphosphonic dichloride + Pinacolyl alcohol → **Chlorosoman** + Hydrogen chloride

Another reported synthetic route is the Finkelstein reaction, where Soman is treated with sodium chloride in a suitable solvent like dimethylformamide (DMF) to replace the fluorine atom with chlorine.^[1]

A detailed, step-by-step experimental protocol for these syntheses is not available in the public literature.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and identification of **Chlorosoman**.^[7] Due to the polar nature of its degradation products, derivatization is often required for effective GC analysis.

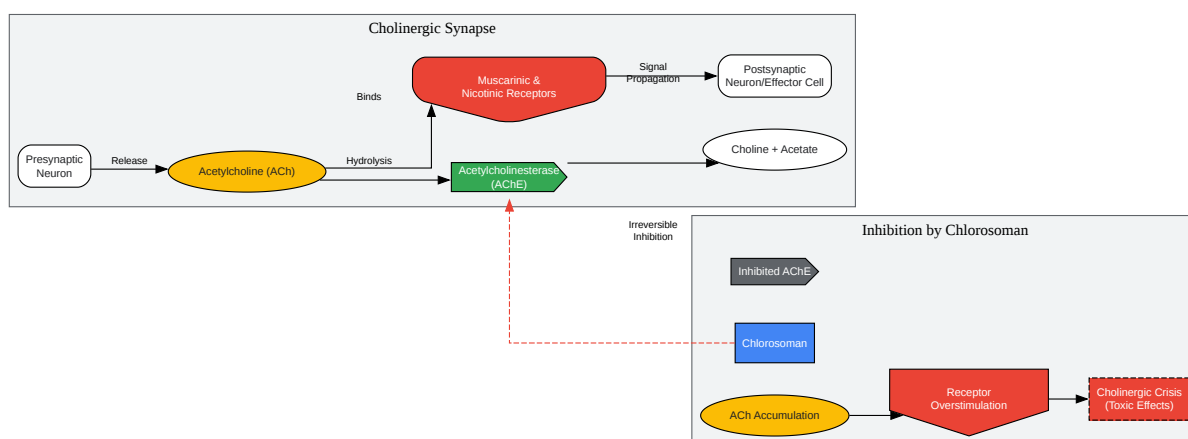
General GC-MS Protocol for Related Compounds:

- Sample Preparation:
 - Extraction of the analyte from the matrix (e.g., soil, water) using an appropriate solvent.
 - Concentration of the extract.
 - Derivatization (e.g., silylation) to increase volatility and thermal stability.
- GC Separation:
 - Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
 - Carrier Gas: Helium.
 - Temperature Program: A programmed temperature ramp to separate the analytes.
- MS Detection:

- Ionization: Electron Impact (EI).
- Analysis Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Visualizations

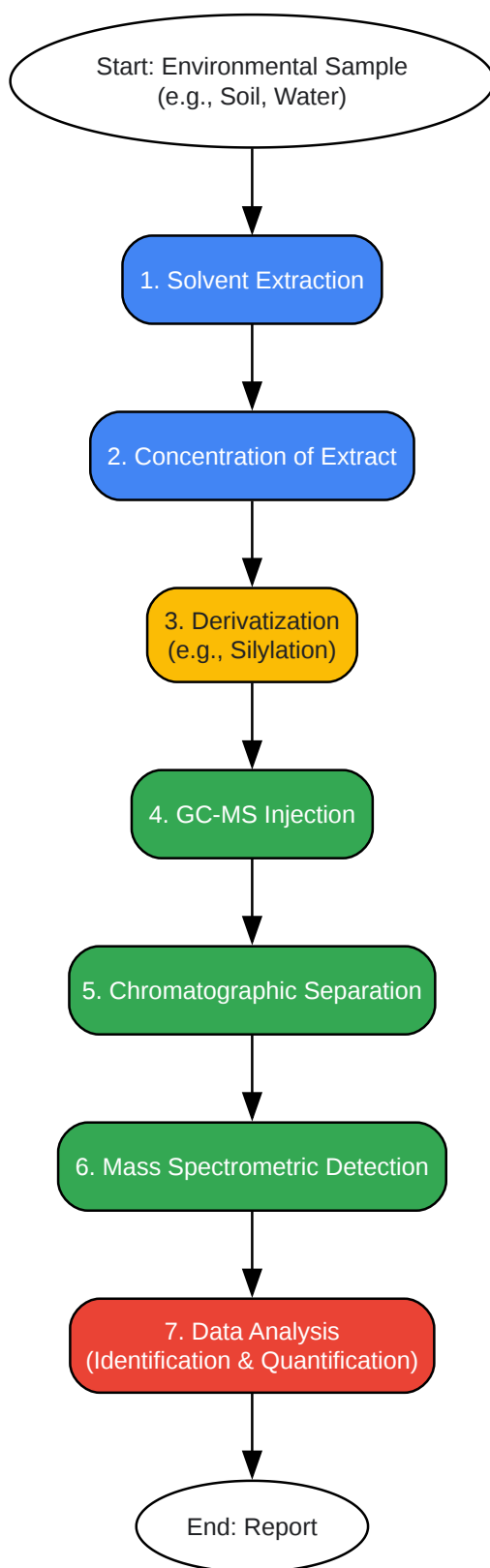
Signaling Pathway of Acetylcholinesterase Inhibition



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Chlorosoman**.

Experimental Workflow for GC-MS Analysis



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Caption: General Workflow for the Analysis of **Chlorosoman** Precursors.

Conclusion

Chlorosoman (CAS No. 7040-57-5) is a highly toxic organophosphorus compound with significant relevance in the context of chemical defense and security due to its role as a precursor to the nerve agent Soman. Its primary toxic action is through the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. While general synthetic and analytical methods are established, detailed experimental protocols and comprehensive quantitative toxicological data, particularly regarding its interaction with acetylcholinesterase, are not widely available in the public domain. This guide provides a consolidated overview of the existing knowledge on **Chlorosoman** to aid researchers and professionals in understanding its fundamental properties and the methodologies for its study. Extreme caution and strict adherence to regulatory guidelines are imperative when dealing with this compound.

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